N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system. For example, starting from a pyrrole derivative, the reaction with a suitable nitrile or amidine can yield the pyrrolopyrimidine core.
Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a Heck reaction or similar coupling reactions, where a cyclohexenyl halide reacts with the pyrrolopyrimidine core in the presence of a palladium catalyst.
Attachment of the Ethylamine Side Chain: The final step involves the alkylation of the intermediate with an ethylamine derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to fully saturated derivatives.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, which can be used in the treatment of cancers and other diseases involving dysregulated kinase activity.
Biological Research: The compound is used to study cell signaling pathways and the role of kinases in various cellular processes.
Industrial Applications: It can be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily kinases. By binding to the ATP-binding site of kinases, it inhibits their activity, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent anti-tubercular activity.
Halogenated Pyrrolopyrimidines: These compounds are effective as multi-targeted kinase inhibitors and apoptosis inducers.
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the cyclohexenyl group, which may confer distinct binding properties and biological activities compared to other pyrrolopyrimidines.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-2-4-11(5-3-1)6-8-15-13-12-7-9-16-14(12)18-10-17-13/h4,7,9-10H,1-3,5-6,8H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRSABOURXXPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC=NC3=C2C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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